KKL-10

Overview

Description

KKL-10 is a small-molecule inhibitor of bacterial ribosome rescue, exhibiting broad-spectrum antimicrobial activity against bacteria. It is particularly effective against both attenuated and fully virulent strains of Francisella tularensis, a highly virulent bacterium .

Scientific Research Applications

KKL-10 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study ribosome rescue mechanisms.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Potential therapeutic agent for treating bacterial infections, especially those caused by .

Industry: Used in the development of new antimicrobial agents

Mechanism of Action

Target of Action

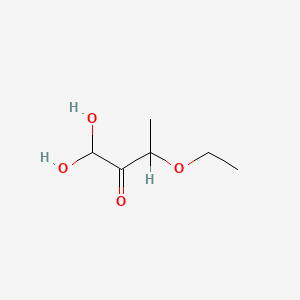

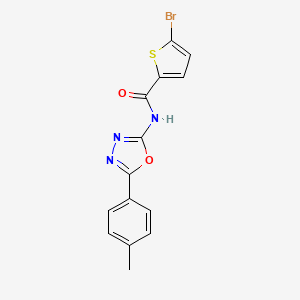

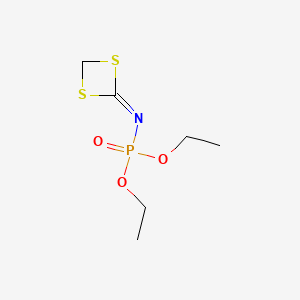

KKL-10, also known as 5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide or 5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, primarily targets the ribosome . The ribosome is a complex molecular machine that plays a crucial role in protein synthesis in cells.

Mode of Action

This compound acts as a ribosome rescue inhibitor . It inhibits the process of trans-translation, a mechanism that rescues stalled ribosomes during protein synthesis . This specific inhibition of EF-Tu•tmRNA binding is a unique mode of action .

Biochemical Pathways

The inhibition of trans-translation by this compound affects the protein synthesis pathway in bacteria . This disruption of protein synthesis leads to the arrest of bacterial growth, thereby exhibiting its antimicrobial activity .

Pharmacokinetics

The compound’s antimicrobial activity suggests that it can penetrate bacterial cells and interact with intracellular targets

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. It exhibits exceptional antimicrobial activity against both attenuated and fully virulent strains of F. tularensis . It has been observed that this compound can arrest the intracellular growth of F. tularensis during all stages of infection .

Biochemical Analysis

Biochemical Properties

KKL-10 interacts with the ribosome, a complex molecular machine that synthesizes proteins in cells . It acts as a ribosome rescue inhibitor, disrupting the process of protein synthesis . The minimum inhibitory concentration (MIC) against F. tularensis strain LVS and Schu S4 are 0.12 and 0.48 μg/mL, respectively .

Cellular Effects

This compound has been found to arrest the intracellular growth of F. tularensis during all stages of infection . It does not affect macrophage viability or function . This compound produces cytotoxic effects of less than 5% at concentrations up to 17.5 μg/mL .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the ribosome rescue process . This process is critical for maintaining protein synthesis, especially under stress conditions. By inhibiting this process, this compound disrupts protein synthesis, leading to the arrest of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to arrest the growth of F. tularensis at all stages of infection This suggests that this compound has a stable effect over time

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KKL-10 involves the formation of a thiophene-2-carboxamide structure. The key steps include:

Bromination: Introduction of a bromine atom into the thiophene ring.

Oxadiazole Formation: Formation of the oxadiazole ring through cyclization reactions.

Amidation: Coupling of the oxadiazole ring with the thiophene-2-carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pressure.

Purification: Using techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

KKL-10 undergoes various chemical reactions, including:

Oxidation: The bromine atom can be oxidized under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Nucleophiles: Amines or thiols for substitution reactions.

Major Products

Oxidized Derivatives: Formation of bromine oxide compounds.

Substituted Derivatives: Formation of various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

KKL-40: Another inhibitor of ribosome rescue with similar antimicrobial properties.

KKL-55: A tetrazole-based compound that also targets the trans-translation pathway

Uniqueness of KKL-10

This compound is unique due to its high specificity and broad-spectrum activity against both attenuated and fully virulent strains of Francisella tularensis. It exhibits minimal cytotoxicity to eukaryotic cells, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name |

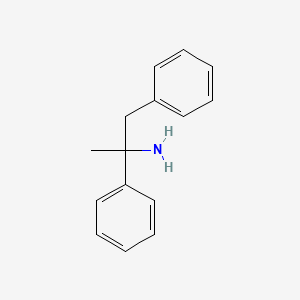

5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSDWSBGDVYRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)